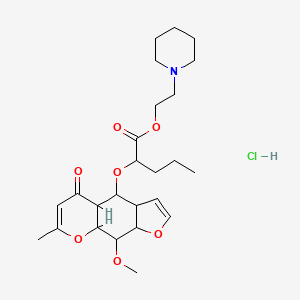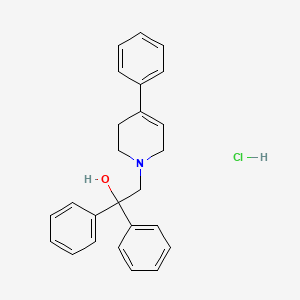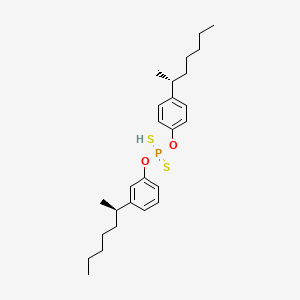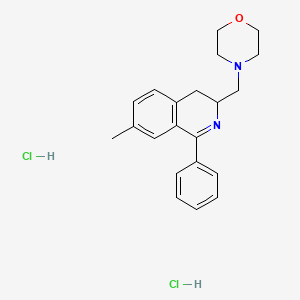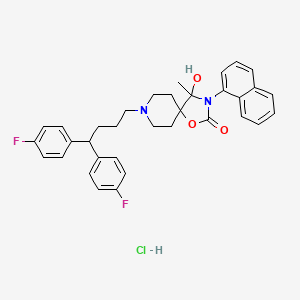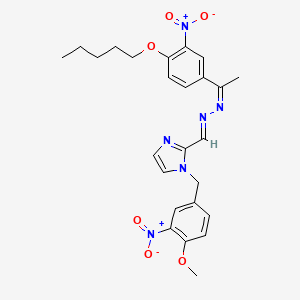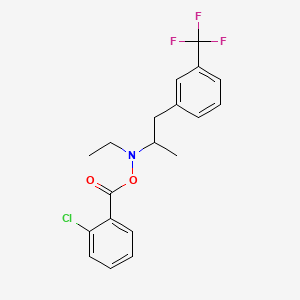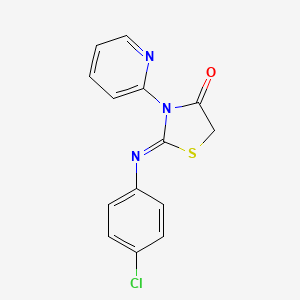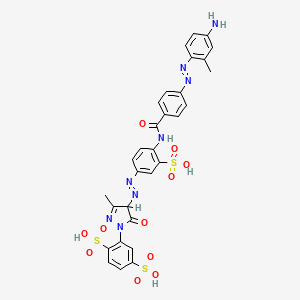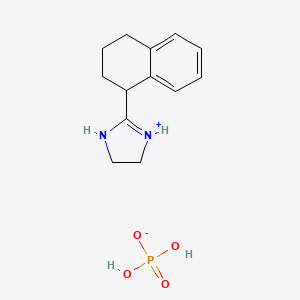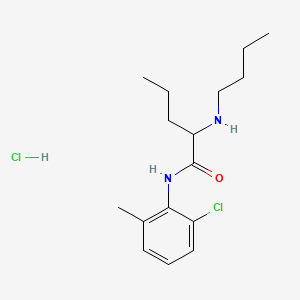
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific structure of this compound includes an amino group at the 4th position, a butyl group at the 5th position, a chlorine atom at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . For the specific compound Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-, the synthesis might involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethylpyrimidine, the butyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction, where the chlorine atom at the 4th position is replaced by an amino group using an appropriate amine source under suitable conditions.
Industrial Production Methods
Industrial production of pyrimidine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while oxidation can produce pyrimidine N-oxides.
Aplicaciones Científicas De Investigación
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, interference with DNA synthesis, and disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the butyl group.
4-Amino-5-cyano-6-alkylamino pyridine: Contains a cyano group instead of a butyl group.
Pyrido[2,3-d]pyrimidin-5-one: A fused pyrimidine derivative with different substituents.
Uniqueness
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the butyl group at the 5th position and the chlorine atom at the 6th position can significantly influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
102207-68-1 |
|---|---|
Fórmula molecular |
C9H14ClN3 |
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
5-butyl-6-chloro-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-7-8(10)12-6(2)13-9(7)11/h3-5H2,1-2H3,(H2,11,12,13) |
Clave InChI |
GKQYZHWWZGNONQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=C(N=C1Cl)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


